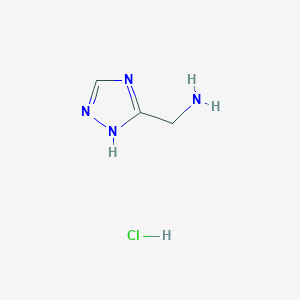

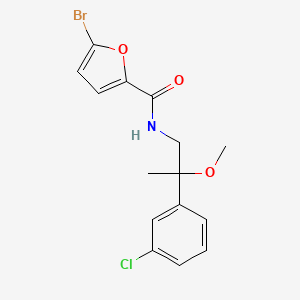

![molecular formula C17H23FN2O3 B2769952 (S)-tert-Butyl 3-[(3-fluorobenzene)carbonylamino]piperidine-1-carboxylate CAS No. 1349702-38-0](/img/structure/B2769952.png)

(S)-tert-Butyl 3-[(3-fluorobenzene)carbonylamino]piperidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(S)-tert-Butyl 3-[(3-fluorobenzene)carbonylamino]piperidine-1-carboxylate” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals . The compound also includes a fluorobenzene moiety, which can be converted to other compounds with relatively high efficiency .

Synthesis Analysis

The synthesis of such compounds often involves reactions with piperidine and fluorobenzene derivatives . For instance, the quaternary salts of 4-aminopyridine were obtained by stirring 4-aminopyridine with phenacyl bromides in acetone at room temperature . These salts were then treated with acetylenes in the presence of anhydrous potassium carbonate in N,N-dimethylformamide solvent to get indolizine derivatives .Molecular Structure Analysis

The molecular structure of compounds similar to “(S)-tert-Butyl 3-[(3-fluorobenzene)carbonylamino]piperidine-1-carboxylate” has been studied using techniques like X-ray single crystal diffraction . Piperidine absorbs CO2 and H2O in air to form a molecular complex: piperidium-1-piperidinecarboxylate-H2O . The crystal structure was determined to be triclinic .Chemical Reactions Analysis

Piperidine derivatives are known for their broad range of reactions leading to the formation of various piperidine derivatives . These reactions include intra- and intermolecular reactions . Fluorobenzene, on the other hand, behaves differently from other halobenzene derivatives due to the pi-donor properties of fluoride .Physical And Chemical Properties Analysis

Piperidine, a key component of the compound, is a colorless liquid with an odor described as objectionable, typical of amines . It has a density of 0.862 g/mL, a melting point of -7 °C, and a boiling point of 106 °C .科学的研究の応用

Synthesis and Characterization

A study by Sanjeevarayappa et al. (2015) focuses on the synthesis of a related compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, through a condensation reaction involving 3-fluorobenzoic acid. The compound was characterized by various spectroscopic methods and evaluated for its antibacterial and anthelmintic activities, showcasing moderate biological activities (Sanjeevarayappa et al., 2015).

Anticorrosive Behavior

Praveen et al. (2021) investigated the anticorrosive activity of novel tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate for carbon steel in 1M HCl. Their study indicates that the compound effectively protects steel surfaces from corrosion in acidic media, highlighting its potential application as a corrosion inhibitor (Praveen et al., 2021).

Pharmaceutical Intermediates

Kong et al. (2016) described the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate as an important intermediate in the synthesis of biologically active compounds, such as crizotinib. This work demonstrates the compound's role as a precursor in pharmaceutical synthesis (Kong et al., 2016).

Material Science Applications

Hsiao et al. (2000) and Yang et al. (1999) reported on the synthesis and properties of ortho-linked polyamides and aromatic polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derivatives, highlighting the flexibility, solubility, and thermal stability of these materials, which are essential for various industrial applications (Hsiao et al., 2000; Yang et al., 1999).

作用機序

Target of Action

Piperidine derivatives, however, are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .

Mode of Action

Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . The compound’s interaction with its targets and any resulting changes would depend on the specific biological context and the nature of the target.

Biochemical Pathways

Piperidine derivatives have been associated with various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The downstream effects would depend on the specific biological context and the nature of the target.

Result of Action

Piperidine derivatives have been associated with various pharmacological activities . The specific effects would depend on the specific biological context and the nature of the target.

Safety and Hazards

Safety data sheets for similar compounds indicate that they can be harmful if swallowed . In case of ingestion, it is advised to rinse the mouth with water and seek medical attention if symptoms occur . Icaridin, a compound with a similar piperidine structure, is considered safe for long-term use in adults when used in products containing up to 20% of icaridin .

将来の方向性

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Therefore, the future research directions for “(S)-tert-Butyl 3-[(3-fluorobenzene)carbonylamino]piperidine-1-carboxylate” could involve exploring its potential in these therapeutic applications .

特性

IUPAC Name |

tert-butyl (3S)-3-[(3-fluorobenzoyl)amino]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23FN2O3/c1-17(2,3)23-16(22)20-9-5-8-14(11-20)19-15(21)12-6-4-7-13(18)10-12/h4,6-7,10,14H,5,8-9,11H2,1-3H3,(H,19,21)/t14-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHCIVXRXZXFQMO-AWEZNQCLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)C2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H](C1)NC(=O)C2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,11-Dihydro-10H-dibenzo[a,d][7]annulen-10-one](/img/structure/B2769870.png)

![5-((4-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2769877.png)

![7-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)

![1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclopent-3-ene-1-carboxylic acid](/img/structure/B2769885.png)

![tert-Butyl N-[2-(3-chlorophenyl)propan-2-yl]carbamate](/img/structure/B2769886.png)

![N-{2-[(4-methylphenyl)sulfanyl]ethyl}-2-phenylacetamide](/img/structure/B2769887.png)

![7-tert-butyl-4-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2769890.png)